4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine
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Overview
Description
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is a complex organic compound that combines the structural features of adamantane, naphthalene, and piperazine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The adamantane moiety provides a rigid, diamond-like structure, while the naphthalene and piperazine components contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core can be functionalized through various methods, such as halogenation followed by substitution reactions.
Naphthalene Derivative Preparation: The naphthalene moiety is often introduced through sulfonation reactions, where a methoxy group is added to the naphthalene ring.
Piperazine Coupling: The final step involves coupling the adamantane and naphthalene derivatives with piperazine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Naphthalene Derivatives: Compounds such as naphthalene sulfonates, used in various industrial applications.
Piperazine Derivatives: Drugs like piperazine citrate, used as anthelmintics.
Uniqueness: 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H32N2O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C25H32N2O3S/c1-30-23-6-7-24(22-5-3-2-4-21(22)23)31(28,29)27-10-8-26(9-11-27)25-15-18-12-19(16-25)14-20(13-18)17-25/h2-7,18-20H,8-17H2,1H3 |
InChI Key |
JWSNFIRXCJPMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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